Traumatic acid

Description

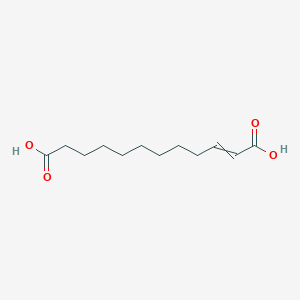

Structure

3D Structure

Properties

IUPAC Name |

dodec-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h7,9H,1-6,8,10H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZWDMBCPDUFDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124-00-5 | |

| Record name | 2-Dodecenedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Historical Perspectives on Traumatic Acid Research

Early Isolation and Characterization in Plant Science

The journey to understanding traumatic acid began with investigations into how plants heal themselves after damage. In 1939, American chemists James English Jr. and James Frederick Bonner, alongside Dutch scientist Arie Jan Haagen-Smit, successfully isolated this compound from wounded bean plants (Phaseolus vulgaris) wikipedia.orgacs.orgusp.brnih.gov. This groundbreaking work marked this compound as one of the first biologically active molecules to be identified directly from plant tissues wikipedia.orgusp.br.

The compound was characterized as a monounsaturated, straight-chain dicarboxylic acid with its double bond located at the second carbon position wikipedia.orgnih.govfoodb.ca. Further chemical analysis identified it more precisely as trans-2-dodecenedioic acid wikipedia.orgacs.orgnih.govnih.gov. The research at the time utilized bioassay systems, particularly with bean pod tissues, to detect and quantify the activity of these plant-derived compounds researchgate.net. The same year of its isolation, English and colleagues also reported the synthesis of this compound, employing chemical pathways that involved the condensation of undecylenic acid derivatives with malonic acid acs.org.

Evolution of the "Wound Hormone" Concept in Plant Physiology

Following its isolation, this compound was quickly recognized for its role in plant defense and repair mechanisms. It was described as a potent "wound hormone" wikipedia.orgacs.orgusp.brnih.govresearchgate.net, a substance produced by the plant specifically to facilitate healing after injury. This compound's primary function identified was its ability to stimulate cell division in the vicinity of a trauma site. This increased cellular activity leads to the formation of a protective callus tissue, which aids in sealing the wound and preventing further damage or infection wikipedia.orgnih.gov. Beyond its wound-healing properties, this compound has also been suggested to function as a growth hormone, particularly in less complex plant forms such as algae wikipedia.org.

While this compound and its related compound, traumatin (B1237919), were seminal discoveries in understanding plant wound responses, later research has nuanced this concept. Some studies suggest that while these compounds are indeed involved in wound healing, their universal significance across a broad spectrum of plant species for initiating cell dedifferentiation may be less pronounced than initially thought researchgate.net. Nonetheless, their historical identification was a crucial step in recognizing the sophisticated signaling pathways plants utilize to manage damage.

Milestones in this compound Biosynthesis Elucidation

The elucidation of how plants synthesize this compound has been a significant area of research. It is understood that this compound is biosynthesized through a pathway involving the oxidation of unsaturated fatty acids wikipedia.orgnih.gov. Specifically, the process is initiated by the action of lipoxygenase (LOX) enzymes, which catalyze the addition of oxygen to polyunsaturated fatty acids like linoleic acid and linolenic acid, forming hydroperoxides nih.gov.

These hydroperoxides are then acted upon by hydroperoxide lyase (HPL) enzymes. HPL cleaves the 18-carbon fatty acid chains into smaller molecules, including aldehydes and 12-carbon oxo-acids nih.govresearchgate.net. A key intermediate in this pathway is traumatin (also known as 12-oxo-trans-10-dodecenoic acid or trans-10-ODA) wikipedia.orgnih.gov. This compound is subsequently formed through the non-enzymatic autooxidation of traumatin wikipedia.orgnih.gov. While enzyme extracts have been shown to synthesize traumatin from linoleic acid, direct enzymatic synthesis of this compound has not been observed, reinforcing the role of autooxidation in its formation nih.gov. The complex story of this compound's biosynthesis, including potential modifications during extraction, has been a subject of ongoing scientific inquiry usp.br.

Table 1: Key Chemical and Isolation Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2E)-dodec-2-enedioic acid | wikipedia.orgnih.govfoodb.ca |

| Other Names | trans-2-dodecenedioic acid, trans-Traumatic acid, Dodec-2-enedioic acid | wikipedia.orgnih.govfoodb.ca |

| CAS Number | 6402-36-4 | wikipedia.orgnih.govchemicalbook.com |

| Chemical Formula | C₁₂H₂₀O₄ | wikipedia.orgnih.govfoodb.caontosight.ai |

| Molar Mass | 228.288 g·mol⁻¹ | wikipedia.orgnih.govfoodb.ca |

| Melting Point | 166 to 167 °C (lit.) | wikipedia.orgchemicalbook.com |

| Physical Description | Solid, crystalline, water-insoluble substance | wikipedia.org |

| Solubility in Water | Sparingly soluble | wikipedia.org |

Table 2: Early Isolation and Characterization Milestones of this compound

| Aspect | Detail | Year | Key Researchers | Source(s) |

| Initial Isolation | Isolated from wounded bean plants (Phaseolus vulgaris) | 1939 | James English Jr., James Frederick Bonner, Arie Jan Haagen-Smit | wikipedia.orgacs.orgusp.brnih.gov |

| Identification | Identified as a "wound hormone" promoting cell division and tissue healing. | 1939 | English Jr., Bonner, Haagen-Smit | wikipedia.orgacs.orgnih.gov |

| Chemical Class | Monounsaturated dicarboxylic acid; fatty acid derivative | N/A | N/A | wikipedia.orgusp.brnih.govnih.govfoodb.ca |

| Synthesis | Synthesized by English et al. via condensation of undecylenic acid derivatives with malonic acid. | 1939 | English et al. | acs.org |

List of Compounds Mentioned:

this compound

Traumatin (12-oxo-trans-10-dodecenoic acid, trans-10-ODA)

Linoleic acid

Linolenic acid

Indolyl-3-acetic acid (IAA)

Jasmonic acid

Phaseolic acid

Undecylenic acid

Malonic acid

Sebacic acid

Biosynthetic Pathways and Precursors of Traumatic Acid in Plants

Identification of Fatty Acid Precursors

The primary building blocks for traumatic acid biosynthesis are 18-carbon unsaturated fatty acids, specifically linoleic acid and linolenic acid. nih.govresearchgate.netresearchgate.net

Enzymatic Steps in this compound Synthesis

The conversion of these fatty acid precursors into this compound involves a specific sequence of enzymatic reactions, primarily mediated by phospholipases, lipoxygenases, and hydroperoxide lyases. nih.govresearchgate.netuu.nlmdpi.com

Hydroperoxide Lyase Cleavage ReactionsThe hydroperoxide fatty acids, 13HPOD and 13HPOT, are then processed by hydroperoxide lyase (HPL).nih.govresearchgate.netuu.nlmdpi.comHPL enzymes cleave the 18-carbon hydroperoxide chains, breaking them into smaller fragments.nih.govmdpi.comThis cleavage yields volatile C6 aldehydes, such as (2E)-hexenal and hexanal (B45976), and a 12-carbon oxo-fatty acid, specifically 12-oxo-(9Z)-dodecanic acid.nih.govmdpi.commdpi.comThe 12-oxo-(9Z)-dodecanic acid subsequently undergoes an isomerization process, converting it into 12-oxo-(10E)-dodecanic acid, which is also known as traumatin (B1237919).nih.govthis compound itself is then formed through the non-enzymatic autooxidation of traumatin.nih.govwikipedia.orgresearchgate.net

| Stage | Primary Substrate(s) | Key Enzyme(s) Involved | Main Intermediate/Product(s) |

| 1. Release of Fatty Acids | Membrane Phospholipids | Phospholipases (A2, D) | Linoleic acid, Linolenic acid |

| 2. Oxidation of Fatty Acids | Linoleic acid, Linolenic acid | Lipoxygenase (LOX) | 13-hydroperoxylinoleic acid (13HPOD), 13-hydroperoxylinolenic acid (13HPOT) |

| 3. Cleavage of Hydroperoxides | 13HPOD, 13HPOT | Hydroperoxide Lyase (HPL) | C6 aldehydes (e.g., hexenal), 12-oxo-(9Z)-dodecanic acid |

| 4. Formation of Traumatin | 12-oxo-(9Z)-dodecanic acid | Isomerization | 12-oxo-(10E)-dodecanic acid (Traumatin) |

| 5. Synthesis of this compound | Traumatin | Non-enzymatic autooxidation | This compound (trans-2-dodecenedioic acid) |

Compound List

this compound (TA)

Linoleic acid

Linolenic acid

Traumatin

13-hydroperoxylinolenic acid (13HPOT)

13-hydroperoxylinoleic acid (13HPOD)

12-oxo-(9Z)-dodecanic acid

12-oxo-(10E)-dodecanic acid

(2E)-hexenal

Hexanal

Green leaf volatiles (GLVs)

Phospholipase A2

Phospholipase D

Lipoxygenase (LOX)

Hydroperoxide lyase (HPL)

Role of Traumatin as an Intermediate and its Isomerization

The biosynthesis of this compound involves a key intermediate known as traumatin, chemically identified as 12-oxo-(10E)-dodecenoic acid wikipedia.orgbionity.comnih.govnih.govresearchgate.netresearchgate.netuva.nl. Traumatin itself is also recognized as a wound hormone, acting to stimulate cell division in damaged plant tissues wikipedia.orgbionity.comscbt.comnih.gov.

The pathway leading to traumatin begins with the lipoxygenase (LOX)-catalyzed oxidation of 18-carbon polyunsaturated fatty acids, such as linoleic acid (18:2) and linolenic acid (18:3), which are released from membrane lipids nih.govresearchgate.netresearchgate.netscispace.comannualreviews.orgnih.govuva.nl. This initial oxidation yields hydroperoxides, specifically 13-hydroperoxylinoleic acid (13-HPOD) or 13-hydroperoxylinolenic acid (13-HPOT) nih.govresearchgate.netresearchgate.netscispace.comannualreviews.orgnih.govuva.nl.

Subsequently, these hydroperoxides are acted upon by hydroperoxide lyase (HPL). This enzyme cleaves the 18-carbon chain, producing volatile C6 aldehydes (like hexanal and hexenal) and a 12-carbon oxo-fatty acid: 12-oxo-(9Z)-dodecenoic acid nih.govnih.govresearchgate.netresearchgate.netuva.nlnih.govuva.nlresearchgate.net. This 12-oxo-(9Z)-dodecenoic acid then undergoes isomerization, a process that shifts the double bond's position and alters its configuration from (Z) to (E), yielding the more stable form, traumatin (12-oxo-(10E)-dodecenoic acid) nih.govuva.nl.

Table 1: this compound Biosynthesis Pathway Overview

| Step | Precursor/Intermediate | Enzyme/Process | Product | Key Characteristics |

| 1 | Linoleic acid (18:2) or Linolenic acid (18:3) | Lipoxygenase (LOX) | 13-hydroperoxylinoleic acid (13-HPOD) or 13-hydroperoxylinolenic acid (13-HPOT) | Dioxygenation of unsaturated fatty acids |

| 2 | 13-HPOD or 13-HPOT | Hydroperoxide Lyase (HPL) | C6 aldehydes (e.g., hexanal, hexenal) + 12-oxo-(9Z)-dodecenoic acid | Cleavage of the 18-carbon chain |

| 3 | 12-oxo-(9Z)-dodecenoic acid | Isomerization (enzymatic/non-enzymatic) | 12-oxo-(10E)-dodecenoic acid (Traumatin) | Double bond shifts from (Z) to (E) configuration |

Non-Enzymatic Oxidation in Terminal Biosynthesis

The final step in the formation of this compound involves the non-enzymatic oxidation of traumatin wikipedia.orgbionity.comnih.govresearchgate.netresearchgate.netmolbase.com. In this terminal stage, the aldehyde group of traumatin is oxidized to a carboxylic acid group, resulting in the formation of this compound, chemically known as (2E)-dodec-2-enedioic acid wikipedia.orgbionity.comnih.gov. This oxidation process occurs spontaneously in the presence of oxygen, completing the conversion of traumatin into this compound .

Context within the Oxylipin Pathway

This compound is a significant component of the oxylipin pathway, a complex signaling network in plants that regulates various physiological processes, including growth, development, and defense responses nsf.govgoogle.com. This pathway is initiated by the enzymatic oxidation of polyunsaturated fatty acids by lipoxygenases (LOXs) nih.govresearchgate.netresearchgate.netscispace.comannualreviews.orgnih.govuva.nlresearchgate.net.

The oxylipin pathway can branch into different routes. One major branch, catalyzed by hydroperoxide lyase (HPL), leads to the production of volatile C6 aldehydes, commonly known as "green leaf volatiles" (GLVs), and the C12 oxo-fatty acid precursor to traumatin nih.govnih.govuva.nlresearchgate.net. This branch is often triggered by mechanical injury or herbivore attack researchgate.netscispace.com.

Concurrently, another branch of the oxylipin pathway, involving allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC), leads to the synthesis of jasmonic acid (JA) and its derivatives annualreviews.orgnih.govnsf.govgoogle.comgoogle.com. Jasmonic acid is another crucial plant hormone involved in defense signaling, mediating responses to biotic stresses like pathogens and insects, as well as abiotic stresses annualreviews.orgnih.govnsf.govgoogle.comgoogle.com. Thus, this compound and jasmonic acid are both products of related enzymatic cascades within the broader oxylipin system, highlighting the interconnectedness of plant signaling molecules in response to environmental cues nsf.govgoogle.com.

Physiological and Regulatory Roles of Traumatic Acid in Plant Biology

Mechanisms of Plant Wound Healing and Callus Formation Induction

Traumatic acid is a potent agent in plant wound healing, where it stimulates cell division near a trauma site to form a protective callus. wikipedia.orgcaymanchem.commedkoo.com This process of cicatrization, or wound healing, is crucial for repairing damaged tissues. nih.gov The formation of a callus, a mass of undifferentiated plant cells, is a primary response to injury, and this compound is instrumental in initiating this process. researchgate.netlifeasible.com It is produced in response to injury and promotes the formation of this protective cell layer. caymanchem.commedkoo.com

The biosynthesis of this compound is initiated by the release of linoleic and linolenic acids from cell membranes due to wound-inducible phospholipases. nih.gov These fatty acids are then oxidized by lipoxygenase (LOX), a key step in the pathway leading to this compound. nih.gov this compound itself is synthesized from its precursor, traumatin (B1237919), through non-enzymatic oxidation. wikipedia.orgresearchgate.net Traumatin, also considered a wound hormone, is found in various plant parts like leaves, fruits, and seeds. researchgate.net

This compound as a Regulator of Cell Division and Proliferation

This compound is recognized as a promoter of cell division in plants. wikipedia.orgusp.br It is often referred to as a cytokinin-like substance due to its ability to stimulate cell proliferation. nih.govresearchgate.net

Stimulation of Cell Proliferation in Wounded Tissues

In wounded plant tissues, this compound, along with its precursor traumatin, appears in relatively high amounts and stimulates cell division. nih.gov This stimulation of cell proliferation is a fundamental aspect of its role as a wound-healing hormone. nih.gov The presence of this compound is particularly noted in young, actively growing organs such as leaves, fruits, and seeds. nih.gov

Influence on Cell Elongation

In addition to promoting cell division, this compound is also involved in the stimulation of cell elongation. nih.gov However, its activity in this regard is considered to be less potent than that of traumatin. nih.govresearchgate.net The process of cell elongation is a critical component of plant growth, and this compound contributes to this aspect of development. nih.gov

Modulation of Plant Growth and Development

This compound's influence extends beyond wound healing to the broader regulation of plant growth and development, affecting both lower and higher plant organisms. wikipedia.orgresearchgate.net

Effects on Lower Plant Organisms (e.g., Algae: Chlorella vulgaris, Wolffia arrhiza)

This compound has demonstrated significant effects on the growth and development of lower plant organisms like the unicellular green alga Chlorella vulgaris and the vascular water plant Wolffia arrhiza. researchgate.netresearchgate.netscispace.com In Chlorella vulgaris, treatment with this compound led to a notable increase in cell number, chlorophyll (B73375) content, carotenoids, monosaccharides, and water-soluble proteins. researchgate.net Specifically, a 10⁻⁵ M concentration of this compound resulted in a 77% increase in cell numbers. researchgate.net

Similarly, in Wolffia arrhiza, this compound caused a substantial increase in biomass and the content of primary metabolites such as monosaccharides and proteins. researchgate.netscispace.com It also induced the synthesis of new proteins and increased the intensity of photosynthesis and the activity of antioxidative enzymes. researchgate.netscispace.com

| Organism | Parameter | Effect of this compound | Concentration |

| Chlorella vulgaris | Cell Number | 77% increase | 10⁻⁵ M |

| Chlorophyll a | 126% increase | 10⁻⁵ M | |

| Chlorophyll b | 45% increase | 10⁻⁵ M | |

| Total Carotenoids | 65% increase | 10⁻⁵ M | |

| Monosaccharides | 111% increase | 10⁻⁵ M | |

| Water-soluble Proteins | 37% increase | 10⁻⁵ M | |

| Wolffia arrhiza | Biomass | Significant increase | 10⁻⁷ - 10⁻⁶ M |

| Monosaccharides | 38.5% - 44.8% increase | 10⁻⁷ - 10⁻⁶ M | |

| Carotenoids | 50.2% - 61.4% increase | 10⁻⁷ - 10⁻⁶ M |

Regulation in Higher Plant Systems

In higher plants, this compound is mainly synthesized in young, actively growing organs. researchgate.net While it is a potent wound-healing agent, its broader role as a general growth hormone in a wide range of higher plant species is considered less certain. researchgate.netethernet.edu.et For instance, it has been shown to be specifically effective in inducing cell division in bean pods but has failed to produce similar meristematic activity in other plant tissues like tobacco pith. ethernet.edu.et As the plant ages, free this compound is gradually converted into its biologically inactive ester form. researchgate.net

Interaction with Primary Metabolite Accumulation

This compound has been shown to modulate the accumulation of essential primary metabolites, including carbohydrates, proteins, and photosynthetic pigments. researchgate.netresearchgate.net Its application can trigger significant changes in the biochemical composition of plant cells, particularly in algae and aquatic plants. researchgate.netresearchgate.net

This compound influences the accumulation of simple sugars, which serve as fundamental energy sources and building blocks for more complex carbohydrates. ebsco.com Studies on the unicellular green alga Chlorella vulgaris have demonstrated that treatment with this compound can lead to a substantial increase in monosaccharide content. researchgate.net In one study, the application of 10⁻⁵ M this compound resulted in a 111% increase in monosaccharides compared to control groups. researchgate.net This suggests that this compound can stimulate carbohydrate synthesis or mobilization, providing the necessary energy for the metabolic processes associated with growth and cell repair. nih.gov

Table 1: Effect of this compound (10⁻⁵ M) on Monosaccharide and Protein Accumulation in Chlorella vulgaris

| Metabolite | Concentration | Incubation Period | % Increase vs. Control | Source |

| Monosaccharides | 10⁻⁵ M | 7 days | 111% | researchgate.net |

| Water-Soluble Proteins | 10⁻⁵ M | 7 days | 37% | researchgate.net |

This compound acts as a regulator of protein biosynthesis, a critical process for cell division and repair. nih.gov Research has shown that exogenous application of this compound can significantly boost the total protein content in plant cells. researchgate.netresearchgate.net In experiments with Chlorella vulgaris, a 37% increase in water-soluble proteins was observed after treatment with 10⁻⁵ M this compound. researchgate.net Furthermore, analysis revealed the presence of new polypeptides with molecular weights ranging from 13 to 103 kDa in the treated algae, which were absent in the control group, indicating the induction of specific protein synthesis pathways. researchgate.net Another study noted that this compound at a concentration of 10⁻⁵ M caused a remarkable 173% increase in the protein content of cultured cells on the first day of treatment. nih.gov

The synthesis of photosynthetic pigments, such as chlorophylls (B1240455) and carotenoids, is positively influenced by this compound. researchgate.netresearchgate.net These pigments are essential for capturing light energy for photosynthesis. plos.orgnih.gov In Chlorella vulgaris, treatment with 10⁻⁵ M this compound led to a 126% increase in chlorophyll a, a 45% increase in chlorophyll b, and a 65% rise in total carotenoids relative to the control. researchgate.net This stimulation of pigment synthesis suggests a mechanism by which this compound can enhance the photosynthetic capacity of plant cells, particularly during periods of growth and recovery from stress. researchgate.netresearchgate.net

Table 2: Effect of this compound (10⁻⁵ M) on Photosynthetic Pigment Synthesis in Chlorella vulgaris

| Pigment | Concentration | Incubation Period | % Increase vs. Control | Source |

| Chlorophyll a | 10⁻⁵ M | 7 days | 126% | researchgate.net |

| Chlorophyll b | 10⁻⁵ M | 7 days | 45% | researchgate.net |

| Total Carotenoids | 10⁻⁵ M | 7 days | 65% | researchgate.net |

Involvement in Photosynthesis Intensity Modulation

By stimulating the synthesis of photosynthetic pigments and proteins, this compound is directly involved in modulating the intensity of photosynthesis. nih.govresearchgate.net Available data show that this compound stimulates biochemical processes connected with cell division, including the intensity of photosynthesis. nih.gov Studies on the aquatic plant Wolffia arrhiza have also found that this compound significantly increases the rate of photosynthesis. researchgate.net This enhancement of photosynthetic efficiency is a logical consequence of the increased abundance of chlorophylls and carotenoids, which improves light-harvesting capabilities, and the upregulation of proteins that may include crucial photosynthetic enzymes. researchgate.netresearchgate.netfrontiersin.org

Role in Plant Stress Responses and Adaptation

As a wound hormone, this compound is inherently linked to plant stress responses. wikipedia.org Its synthesis is a direct reaction to physical damage, a form of abiotic stress. researchgate.net The subsequent stimulation of cell division to form a callus is a primary adaptation mechanism to repair injury and prevent infection. wikipedia.org

While this compound's primary described role is in response to physical wounding, its function is part of the broader network of plant defense against abiotic stressors. nih.govresearchgate.net Abiotic stresses like extreme temperatures, UV radiation, and osmotic stress trigger complex signaling pathways in plants, often involving various plant hormones to coordinate a response. nih.govnih.govfrontiersin.org

Biotic Stress Defense Mechanisms (e.g., Pathogen Attack, Herbivory)

This compound, a dicarboxylic acid derived from the oxidative breakdown of unsaturated fatty acids, plays a significant role in plant defense responses to biotic stresses such as pathogen attack and herbivory. wikipedia.org Its function is intrinsically linked to the plant's wound response, a primary event during these hostile encounters. wikipedia.orgcaymanchem.com When a plant's tissues are damaged, whether by a chewing insect or an invading pathogen, a signaling cascade is initiated that leads to the synthesis of protective compounds, including this compound. researchgate.net

The biosynthesis of this compound begins with the release of linoleic and linolenic acids from cell membranes by wound-inducible phospholipases. researchgate.netnih.gov These fatty acids are then converted into hydroperoxides by the enzyme lipoxygenase (LOX). researchgate.netnih.gov From this point, the pathway can lead to the production of either jasmonic acid, a well-known defense hormone, or this compound via the action of hydroperoxide lyase (HPL). researchgate.net this compound itself is the product of the non-enzymatic autooxidation of its immediate precursor, traumatin. wikipedia.orgresearchgate.net This shared origin places this compound within the broader oxylipin signaling pathway, which is central to mediating plant defenses against a wide range of biotic threats. researchgate.netnih.gov

The primary defense mechanism attributed to this compound is the stimulation of cell division, or periderm formation, at the site of an injury. wikipedia.orgcaymanchem.com This rapid cell proliferation results in the formation of a protective callus, which effectively seals the wound. wikipedia.org This physical barrier serves multiple defensive purposes: it prevents further invasion by microbial pathogens into the exposed tissue and can make the plant tissue less palatable or accessible to herbivores. wikipedia.orgwikipedia.org

Beyond this direct physical defense, this compound is involved in the broader chemical and metabolic adaptations of a plant under attack. researchgate.net Research indicates that this compound, in concert with other phytohormones, participates in the regulation of defense mechanisms not only at the immediate site of injury but also systemically throughout the plant. researchgate.netnih.gov Although jasmonic acid is more commonly cited as the primary signaling molecule for inducing the expression of defense-related genes against herbivores and necrotrophic pathogens, the involvement of traumatin and by extension this compound in these responses is also acknowledged. uni-hohenheim.defrontiersin.orgfrontiersin.org The plant's response to herbivory, for example, involves a complex signaling network where wound-induced hormones like jasmonic acid and related oxylipins trigger the synthesis of proteins and secondary metabolites that are deleterious to the insect. uni-hohenheim.demdpi.com

Studies on lower plants have provided insights into the metabolic changes induced by this compound that could underpin its defensive role. Exogenous application of this compound to the green alga Chlorella vulgaris and the aquatic vascular plant Wolffia arrhiza has been shown to stimulate the synthesis of new proteins and increase the activity of several antioxidant enzymes. researchgate.netresearchgate.net The induction of novel proteins could include pathogenesis-related (PR) proteins or other defense compounds, while enhanced antioxidant capacity helps the plant manage the oxidative stress that often accompanies pathogen attacks and herbivory. frontiersin.orgresearchgate.net

Interactive Data Table: Research Findings on this compound's Biological Effects

| Organism | Treatment | Key Findings | Reference |

|---|---|---|---|

| Bean Plants (Phaseolus vulgaris) | Mechanical Wounding | First isolation of this compound; identified as a "wound hormone" that stimulates cell division to form a protective callus. | wikipedia.org |

| Tomato (Solanum lycopersicum) | Wounding/Herbivory (General Model) | Wounding activates the octadecanoid pathway, leading to the production of oxylipins like jasmonic acid and this compound, which mediate local and systemic defense responses. | nih.govuni-hohenheim.de |

| Green Alga (Chlorella vulgaris) | Exogenous this compound (10⁻⁵ M) | Induced the synthesis of new polypeptides (13-103 kDa); increased content of chlorophylls, carotenoids, and proteins. | researchgate.net |

| Duckweed (Wolffia arrhiza) | Exogenous this compound (10⁻⁷ - 10⁻⁶ M) | Induced de novo synthesis of three proteins (10, 58, and 90 kDa); increased activity of antioxidant enzymes (catalase, ascorbate (B8700270) peroxidase, etc.). | researchgate.net |

Molecular Mechanisms and Signaling Pathways Mediated by Traumatic Acid

Activation of Signal Transduction Pathways

Traumatic acid, as a dicarboxylic fatty acid, is implicated in multiple signal transduction pathways, often initiated at the cell membrane and culminating in nuclear gene expression changes. nih.govresearchgate.net It is hypothesized that this compound may bind to specific cell membrane receptors, triggering a cascade of intracellular events. nih.gov This can lead to the activation of various protein kinases, including protein kinase C (PKC) and tyrosine kinases. nih.gov The activation of these kinases is a crucial step in transmitting extracellular signals to the cell's interior. nih.gov

One proposed mechanism involves the activation of phosphatidylinositol 3-kinase, which then phosphorylates phosphatidylinositol in the cell membrane. nih.gov This creates docking sites for intracellular signaling proteins like protein kinase B (Akt), which is vital for cell survival and proliferation through the phosphorylation of serine and threonine residues in target proteins. nih.gov

Furthermore, this compound is thought to influence signal transduction pathways associated with mitogen-activated protein kinases (MAPK). nih.govresearchgate.net The MAPK cascade is a key pathway involved in cellular responses to a variety of external stimuli, including stress and growth factors. researchgate.netscirp.org By activating these kinase cascades, this compound can influence fundamental cellular processes such as proliferation and differentiation. nih.govresearchgate.net The activation of these pathways can directly affect gene transcription by phosphorylating essential transcription factors or indirectly by phosphorylating other regulatory factors. nih.gov

Regulation of Gene Expression

The influence of this compound on signal transduction pathways ultimately converges on the regulation of gene expression, a process critical for orchestrating cellular responses. This regulation occurs at both the transcriptional and translational levels.

This compound has been shown to modulate the expression of specific genes. nih.gov Transcriptome sequencing has revealed that this compound can activate signaling pathways related to fatty acid degradation and metabolism. nih.gov For instance, it has been observed to inhibit the expression of long-chain acyl-CoA synthetase-4 (ACSL4). nih.gov

The regulation of gene expression by this compound is likely mediated through its influence on transcription factors. nih.gov Fatty acids can affect the activity of transcription factors through phosphorylation and dephosphorylation, which can either enhance or suppress their ability to bind to DNA and regulate gene expression. nih.gov This can lead to conformational changes in the proteins, altering their electrostatic properties and modifying their function. nih.gov For example, the transcription complex AP-1, composed of c-jun and c-fos proteins, is activated by various extracellular signals and plays a significant role in cell proliferation. nih.gov The phosphorylation of these factors can be influenced by fatty acids like this compound. nih.gov

In some contexts, the induction of certain RNAs by hormones requires ongoing protein synthesis, suggesting a secondary action of the hormone. pnas.org This implies that the hormone may first induce a protein factor which then allows for the production of stable transcripts. pnas.org

This compound has been observed to stimulate the synthesis of new proteins (de novo protein synthesis). researchgate.netresearchgate.net In the aquatic plant Wolffia arrhiza, treatment with this compound induced the synthesis of three new proteins with molecular weights of 10, 58, and 90 kDa. researchgate.net Similarly, in the green alga Chlorella vulgaris, this compound treatment led to the appearance of new polypeptides with molecular weights ranging from 13 to 103 kDa. researchgate.net

This increase in protein biosynthesis is a fundamental cellular response. mdpi.comnih.gov Studies in human skin fibroblasts have also shown that this compound can increase total protein and collagen biosynthesis. nih.govresearchgate.net The process of protein synthesis is energetically demanding, and its regulation is crucial for cellular homeostasis. nih.gov The stimulation of protein synthesis by this compound suggests its role in promoting growth and cellular repair mechanisms. nih.govresearchgate.net

Post-Translational Modifications: Protein Phosphorylation (e.g., Tyrosine Phosphorylation)

A key mechanism through which this compound exerts its effects is by modulating post-translational modifications, particularly protein phosphorylation. nih.gov Phosphorylation, the addition of a phosphate (B84403) group to a protein, is a critical switch that regulates protein activity, localization, and interaction with other molecules.

Research has demonstrated that this compound can significantly influence the phosphorylation of tyrosine residues on proteins. nih.gov In human skin fibroblasts, this compound was found to increase the phosphorylation of proteins with specific molecular masses, including 19, 20, 22, 26, 31, 42, and 74 kDa, by at least 1.5-fold. nih.gov Conversely, it led to the inhibition of tyrosine phosphorylation in proteins with molecular masses of 36, 47, and 49 kDa. nih.gov This differential effect suggests that this compound can modulate the activity of both protein kinases (which add phosphate groups) and phosphatases (which remove them). nih.gov

This regulation of protein phosphorylation is a central component of many signal transduction pathways. nih.govoup.com For instance, the activation of protein kinase C (PKC) and other kinases by fatty acids leads to the phosphorylation of transcription-activating factors, which in turn control gene expression. nih.gov Therefore, by influencing protein phosphorylation, this compound can directly impact a wide array of cellular functions, from signal transduction to gene regulation. nih.gov

Table 1: Effect of this compound on Tyrosine Phosphorylation of Proteins in Human Skin Fibroblasts nih.gov

| Molecular Mass (kDa) | Effect of this compound |

| 19, 20, 22, 26, 31, 42, 74 | Increased Phosphorylation |

| 36, 47, 49 | Inhibited Phosphorylation |

Identification and Characterization of Molecular Targets (e.g., Hexokinase 2)

Recent studies have begun to identify specific molecular targets of this compound, providing a more precise understanding of its mechanism of action. One such identified target is Hexokinase 2 (HK2). nih.govresearchgate.net HK2 is a key enzyme in glycolysis, the metabolic pathway that breaks down glucose to produce energy. frontiersin.orgmedsci.org

Using techniques such as limited proteolysis-mass spectrometry and microscale thermophoresis, researchers have confirmed that this compound directly binds to HK2. nih.govresearchgate.net This interaction appears to be a crucial part of how this compound regulates lipid accumulation. nih.gov The binding of this compound to HK2 is believed to initiate a signaling cascade that ultimately affects the expression of other proteins involved in lipid metabolism, such as ACSL4. nih.govresearchgate.net

The identification of HK2 as a direct target of this compound opens up new avenues for understanding its biological effects. nih.govresearchgate.net HK2 is known to be overexpressed in many types of cancer cells and plays a role in their metabolic reprogramming. frontiersin.orgmedsci.org Therefore, the interaction between this compound and HK2 could have implications beyond lipid metabolism.

Influence on Lipid and Fatty Acid Metabolism Signaling

This compound has a significant impact on signaling pathways that regulate lipid and fatty acid metabolism. nih.govresearchgate.net As a fatty acid derivative itself, its involvement in these pathways is a key aspect of its biological function. nih.govresearchgate.net

Transcriptome analysis has shown that this compound activates signaling pathways associated with fatty acid degradation and metabolism. nih.gov A notable effect is the inhibition of the expression of long-chain acyl-CoA synthetase-4 (ACSL4), an enzyme involved in the activation of long-chain fatty acids. nih.govresearchgate.net This inhibition of ACSL4 appears to be a key mechanism by which this compound reduces lipid accumulation in adipocytes. nih.gov

The influence of this compound on lipid metabolism is mediated through its direct interaction with targets like Hexokinase 2. nih.gov The proposed HK2-ACSL4 axis suggests that this compound's binding to HK2 triggers a downstream effect on ACSL4 expression, thereby modulating lipid accumulation. nih.govresearchgate.net This highlights a direct link between this compound, a key glycolytic enzyme, and the regulation of fatty acid metabolism. Lipids, including fatty acids, are not only energy sources but also crucial components of cell membranes and signaling molecules, playing roles in hormone production and intercellular communication. physio-pedia.comfrontiersin.org

Regulation of Fatty Acid Degradation Pathways

Transcriptome sequencing has revealed that treatment with this compound can activate signaling pathways associated with fatty acid degradation. nih.gov This activation is a key part of the cellular response to stress, mobilizing energy reserves stored in lipids. The process of fatty acid degradation, or β-oxidation, takes place within the mitochondria and involves a series of enzymatic reactions that break down long-chain fatty acids into two-carbon acetyl-CoA units. aocs.orgmdpi.com The regulation of this pathway is tightly controlled at multiple levels, including the entry of fatty acids into the cell and the activity of key enzymes within the β-oxidation spiral. aocs.org The end product, acetyl-CoA, is a central metabolite that can be further oxidized in the TCA cycle to produce energy. oroboros.at

Impact on Specific Enzyme Expression (e.g., Long-Chain Acyl-CoA Synthetase-4)

A significant molecular target of this compound's regulatory action is the enzyme long-chain acyl-CoA synthetase-4 (ACSL4). nih.gov This enzyme is crucial for the activation of long-chain fatty acids, particularly arachidonic acid, by converting them into their corresponding acyl-CoA esters. wikipedia.orgmednexus.org This activation is a prerequisite for their involvement in both lipid biosynthesis and fatty acid degradation. wikipedia.org Research has demonstrated that this compound can inhibit the expression of ACSL4. nih.gov This inhibition has been linked to a reduction in lipid accumulation, suggesting that by downregulating ACSL4, this compound can shift the balance from lipid storage towards fatty acid degradation. nih.gov Overexpression of ACSL4 has been shown to counteract the effects of this compound, confirming the importance of this enzyme in the signaling cascade initiated by the wound hormone. nih.gov

Crosstalk with Other Phytohormone Signaling Networks

The physiological effects of this compound are not mediated in isolation but are part of a complex and interconnected web of phytohormone signaling. This crosstalk allows the plant to fine-tune its response to various stimuli, integrating multiple signals to produce a coordinated outcome.

Jasmonic Acid Pathway Interactions

This compound is closely linked to the jasmonic acid (JA) signaling pathway, which is a central regulator of plant defense against herbivores and necrotrophic pathogens. nih.govfrontiersin.org In fact, this compound is a precursor in the biosynthesis of jasmonic acid. frontiersin.org Mechanical wounding triggers the production of both this compound and jasmonic acid, which then act synergistically to induce defense gene expression. nih.gov The perception of the JA signal, often in the form of its bioactive conjugate JA-isoleucine, leads to the degradation of JAZ repressor proteins. mdpi.com This, in turn, releases transcription factors that activate the expression of JA-responsive genes. nih.govmdpi.com The interaction between this compound and the JA pathway highlights a hierarchical and integrated defense response, where the initial wound signal is amplified and transduced through the JA signaling cascade.

Salicylic (B10762653) Acid Interactions

The salicylic acid (SA) signaling pathway is primarily associated with defense against biotrophic pathogens. researchgate.net The relationship between the SA and JA pathways is often antagonistic, allowing the plant to prioritize its defense strategy against either biotrophic or necrotrophic attackers. researchgate.netapsnet.org However, this antagonism is not absolute and can be context-dependent. nih.gov For instance, during effector-triggered immunity (ETI), both SA and JA can accumulate and act cooperatively. nih.gov Given this compound's position upstream of JA, its interaction with the SA pathway is likely indirect and mediated through JA. The balance and crosstalk between these signaling molecules are crucial for mounting an appropriate and effective defense response. researchgate.net

Ethylene (B1197577) and Auxin Pathways

Ethylene and auxin are key phytohormones that regulate a wide array of developmental processes and stress responses. mdpi.comnih.gov The interaction between ethylene and the JA pathway is well-documented, with both hormones often acting synergistically to regulate defense gene expression. apsnet.org Ethylene can stimulate the production of JA, and they can act together to activate defense responses. apsnet.org Auxin, on the other hand, is intricately linked with ethylene signaling, particularly in the regulation of root growth. nih.gov Ethylene can modulate auxin biosynthesis and transport, thereby influencing auxin-dependent developmental processes. nih.gov While direct evidence of this compound's interaction with ethylene and auxin is limited, its role as a wound-induced signal suggests it could be an early upstream component that influences the levels and signaling of these other hormones to coordinate a holistic plant response to damage. biologyexams4u.com

Brassinosteroid Signaling

Brassinosteroids (BRs) are a class of plant-specific steroid hormones that play a fundamental role in a wide array of physiological processes, including cell elongation, division, and differentiation. mdpi.comresearchgate.net They are also critical in modulating plant responses to various environmental stresses. mdpi.commdpi.com While direct molecular studies detailing the interaction between this compound and the brassinosteroid signaling pathway are limited, a significant body of research illuminates the crosstalk between BRs and other oxylipins, such as jasmonates, which are also produced in response to wounding. nih.govnih.gov this compound and jasmonic acid are both oxylipins derived from the oxidation of fatty acids, and understanding the BR-jasmonate interaction provides a framework for the potential influence of BRs on wound-healing pathways involving this compound.

Recent findings indicate a sequential action where oxylipins derived from the 9-lipoxygenase (9-LOX) pathway, which are structurally related to this compound, induce BR synthesis and signaling to activate cell wall-based defense mechanisms. nih.gov This suggests that wound-induced lipids can trigger the BR signaling cascade to help repair cellular damage. nih.gov The synthesis and signaling of endogenous BRs have been shown to be induced during wound healing in potato tubers, a process that is enhanced by the application of exogenous BRs. mdpi.com

The core BR signaling pathway is initiated at the cell surface. BRs are perceived by the receptor kinase BRASSINOSTEROID-INSENSITIVE 1 (BRI1) and its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1). mdpi.commdpi.com This binding event triggers a cascade of phosphorylation and dephosphorylation events inside the cell. mdpi.com A key step in this cascade is the inactivation of BRASSINOSTEROID-INSENSITIVE 2 (BIN2), a glycogen (B147801) synthase kinase-3 (GSK3)-like kinase that acts as a potent negative regulator of the pathway. mdpi.commdpi.com

When active, BIN2 phosphorylates the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). researchgate.netnih.govnih.gov This phosphorylation marks them for degradation or keeps them sequestered in the cytoplasm. nih.govnih.gov The inhibition of BIN2 activity upon BR perception leads to the accumulation of unphosphorylated, active BZR1 and BES1 in the nucleus. nih.govmdpi.com These transcription factors then bind to specific DNA sequences (E-box elements and BR-response elements) in the promoters of target genes, modulating their expression to drive BR-dependent physiological responses. mdpi.commdpi.com

The interaction between BR signaling and other hormone pathways that respond to stress often occurs through these central components. The kinase BIN2 and the transcription factors BZR1/BES1 serve as hubs for crosstalk. researchgate.netnih.gov For instance, BR signaling can antagonize plant defense responses activated by jasmonic acid, indicating a mechanism to balance growth and defense priorities. researchgate.net Research has shown that lipid signals from the 9-LOX pathway require active BR signaling to induce defenses like callose deposition, and that constitutive activation of BR signaling enhances resistance to certain pathogens. nih.gov This establishes a direct molecular link between wound-related lipid signals and the BR-mediated defense response.

Table 1: Key Components of the Brassinosteroid (BR) Signaling Pathway

| Component | Type | Primary Function in BR Signaling |

|---|---|---|

| BRI1 | Leucine-Rich Repeat Receptor Kinase | Cell-surface receptor that directly binds to brassinosteroids. mdpi.commdpi.com |

| BAK1 | Leucine-Rich Repeat Receptor Kinase | Co-receptor that forms a complex with BRI1 to initiate signaling. mdpi.com |

| BIN2 | GSK3-like Kinase | Negative regulator; phosphorylates and inactivates BZR1/BES1 in the absence of BRs. mdpi.commdpi.comnih.gov |

| BZR1 | Transcription Factor | Master positive regulator; activates or represses BR-responsive genes. nih.govmdpi.com |

| BES1 | Transcription Factor | Master positive regulator, functionally similar to BZR1. mdpi.commdpi.com |

| BSU1 | Protein Phosphatase | Inactivates BIN2 through dephosphorylation. mdpi.com |

| PP2A | Protein Phosphatase | Dephosphorylates and activates BZR1/BES1. mdpi.commdpi.com |

Table 2: Research Findings on Crosstalk between Oxylipin and Brassinosteroid (BR) Signaling

| Interacting Pathways | Key Molecular Components | Observed Interaction and Outcome | Research Context |

|---|---|---|---|

| 9-LOX Oxylipins & BR Signaling | 9-LOX-derived oxylipins, BRI1, BES1, BZR1 | 9-LOX oxylipins induce BR synthesis and signaling, leading to the activation of cell wall-based defenses (e.g., callose deposition) and enhanced pathogen resistance. nih.gov | Arabidopsis thaliana defense response. nih.gov |

| Wound Healing & BR Signaling | StDWF (BR synthesis gene), StBES (BR signaling gene) | Wounding induces the expression of BR synthesis and signaling genes. Exogenous BR application accelerates healing, while a BR inhibitor (BRZ) impedes it. mdpi.com | Wound healing in potato tubers (Solanum tuberosum). mdpi.com |

| Jasmonic Acid & BR Signaling | Jasmonic Acid, BZR1/BES1 | BR signaling can antagonize JA-activated defense responses, suggesting a trade-off mechanism between growth and defense. researchgate.net | General plant defense models. researchgate.net |

Traumatic Acid in Plant Oxidative Stress Homeostasis

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging

Traumatic acid has demonstrated significant antioxidant properties, contributing to the plant's defense against oxidative damage. It is known to scavenge reactive oxygen species (ROS), which are highly reactive molecules that can harm cellular components like DNA, proteins, and lipids frontiersin.orgnih.gov. Studies suggest that this compound can maintain cellular redox balance, thereby protecting plant cells from oxidative stress researchgate.net. Its direct ROS scavenging capabilities and its role in bolstering the plant's endogenous antioxidant defense mechanisms are key aspects of its protective function.

Modulation of Antioxidative Enzyme Systems

This compound influences the activity of several key enzymes involved in the plant's antioxidant defense system. These enzymes play critical roles in detoxifying ROS and preventing cellular damage.

Ascorbate (B8700270) Peroxidase Activity

Ascorbate peroxidase (APX) is a crucial enzyme in the ascorbate-glutathione cycle, responsible for scavenging hydrogen peroxide (H₂O₂) nih.govfrontiersin.org. Research has indicated that this compound can increase the activity of APX scispace.comresearchgate.net. For instance, studies on Wolffia arrhiza showed that concentrations of 10⁻⁷ to 10⁻⁶ M of this compound increased APX activity scispace.comresearchgate.net. This enhancement in APX activity suggests that this compound helps to strengthen the plant's capacity to neutralize H₂O₂, a significant ROS.

Catalase Activity

Catalase (CAT) is another vital enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen, thereby mitigating oxidative stress nih.govfrontiersin.orgmdpi.com. Evidence suggests that this compound can modulate catalase activity. In Wolffia arrhiza, this compound treatment at effective concentrations led to an increase in catalase activity scispace.comresearchgate.net. Similarly, studies on Chlorella vulgaris also indicated that this compound influences catalase activity researchgate.netdntb.gov.ua.

Glutathione (B108866) Reductase Activity

Glutathione reductase (GR) plays a critical role in maintaining the reduced glutathione (GSH) pool, which is essential for cellular antioxidant defense and the regeneration of ascorbate nih.govfrontiersin.org. Research has shown that this compound can stimulate glutathione reductase activity. In Wolffia arrhiza, GR activity was significantly increased by this compound, particularly at a concentration of 10⁻⁵ M, showing an 88% increase on the first day of incubation scispace.comnih.govresearchgate.netresearchgate.net. This suggests that this compound helps maintain the cellular redox balance by supporting the glutathione system.

Superoxide (B77818) Dismutase Activity

Superoxide dismutase (SOD) is a primary enzyme in the cellular defense system, catalyzing the dismutation of superoxide radicals (O₂⁻) into molecular oxygen and hydrogen peroxide frontiersin.orgdntb.gov.ua. Studies have reported that this compound may participate in the activation of antioxidant enzymes, including superoxide dismutase scispace.comresearchgate.net. While direct quantitative data on SOD activity modulation by this compound in plants is less detailed in the reviewed literature, its involvement in activating antioxidant enzyme systems generally implies a potential positive influence on SOD function.

Protection against Membrane Lipid Peroxidation

Membrane lipid peroxidation is a significant indicator of oxidative damage, where ROS attack and degrade lipids in cell membranes, compromising their integrity and function frontiersin.orgnih.gov. This compound has been shown to protect against this process. In studies involving Wolffia arrhiza, treatment with this compound led to a decrease in membrane lipid peroxidation, as evidenced by a reduction in malonyl dialdehyde (B1249045) (MDA) levels scispace.comresearchgate.net. Similarly, research on human skin fibroblasts indicated that this compound decreased membrane phospholipid peroxidation and exhibited protective properties against ROS production medchemexpress.comnih.govnih.govresearchgate.net. This protective effect on cell membranes is crucial for maintaining cellular structure and function under stress conditions.

Data Tables

Table 1: Influence of this compound (TA) on Antioxidative Enzyme Activity in Wolffia arrhiza

| Enzyme Activity | Concentration (M) | Change (%) | Day | Reference |

| Ascorbate Peroxidase | 10⁻⁷ - 10⁻⁶ | Increased | N/A | scispace.comresearchgate.net |

| Catalase | Effective | Increased | N/A | scispace.comresearchgate.net |

| Glutathione Reductase | 10⁻⁵ | +88% | 1 | nih.govresearchgate.net |

| Glutathione Reductase | 10⁻⁶ | +40% | 4 | nih.govresearchgate.net |

| Glutathione Reductase | 10⁻⁶ | +37% | 5 | nih.govresearchgate.net |

| Superoxide Dismutase | 10⁻⁷ - 10⁻⁶ | Increased | N/A | scispace.comresearchgate.net |

Note: "Effective concentrations" refers to concentrations found to have the highest biological activity, typically 10⁻⁷ - 10⁻⁶ M in the cited studies.

Table 2: Effect of this compound (TA) on Oxidative Stress Markers in Cell Models

| Parameter | Cell Type/Organism | TA Concentration | Effect | Reference |

| Lipid Peroxidation (MDA) | Wolffia arrhiza | 10⁻⁷ - 10⁻⁶ M | Decreased | scispace.comresearchgate.net |

| Membrane Phospholipid Peroxidation | Human Skin Fibroblasts | 10⁻⁵ M | Decreased | medchemexpress.comnih.govnih.govresearchgate.net |

| ROS Content | MCF-7 Breast Cancer Cells | Not Specified | Increased (leading to reduced cell growth) | nih.gov |

Regulation of Cellular Thiol Group Content

The cellular environment relies on a delicate balance of redox-sensitive molecules, among which thiol groups, particularly those found in glutathione, play a paramount role in maintaining cellular integrity and function. This compound has been shown to actively influence the levels and status of these critical thiol compounds, thereby contributing to oxidative stress homeostasis.

Significance of Thiol Groups and Glutathione in Cellular Defense

Thiol groups (-SH) are integral to the function of many proteins, including enzymes involved in antioxidant defense. Reduced glutathione (GSH), a tripeptide containing a thiol group in its cysteine residue, is the most abundant low-molecular-weight thiol in plant cells and is considered a primary antioxidant nih.govfrontiersin.orgmdpi.com. GSH is crucial for detoxifying reactive oxygen species (ROS), regenerating other antioxidants like ascorbic acid, and maintaining protein thiols in their reduced, functional state nih.govfrontiersin.org. An adequate pool of reduced thiols is thus essential for protecting cells against oxidative damage.

This compound-Induced Increases in Thiol Groups

Studies have demonstrated that this compound treatment leads to a notable increase in the total cellular content of thiol groups nih.govmolnova.com. For instance, in one study, exposure to 10⁻⁶ M TA resulted in a 33% increase in thiol group content by day 3 compared to control cells nih.gov. Another study reported a significant increase of 167% in thiol group content at a concentration of 100 µM after 24 hours of treatment molnova.com. These findings suggest that TA actively promotes the maintenance or synthesis of thiol-containing molecules within the cell.

This compound-Induced Increases in Glutathione (GSH)

This compound has a pronounced effect on the levels of reduced glutathione (GSH). Research indicates a substantial elevation in GSH content following TA application. At concentrations of 0.1 µM and 1 µM, TA treatment led to increases in GSH content of 86% and 80%, respectively, compared to untreated controls medchemexpress.commolnova.com. Similar increases were observed in other studies, with a 10⁻⁶ M concentration of TA causing an 86% increase and a 10⁻⁵ M concentration causing an 80% increase in GSH levels by day 3 nih.gov. This enhancement of GSH is directly linked to improved cellular antioxidant capacity.

Interplay between TA, Thiols, and Oxidative Stress Reduction

The observed increases in thiol groups and GSH levels under TA treatment are closely associated with the reduction of oxidative stress markers. The elevated GSH content likely contributes to the decrease in lipid peroxidation and membrane protein oxidation noted in TA-treated cells nih.govresearchgate.netmedchemexpress.comnih.govmolnova.com. GSH plays a vital role in reducing oxidized lipids and maintaining protein thiol groups in their reduced state, thereby protecting cellular structures and functions from ROS-induced damage nih.govfrontiersin.org. Furthermore, TA's ability to stimulate enzymes involved in GSH metabolism, such as glutathione reductase and glutathione S-transferase, reinforces its role in maintaining a robust antioxidant defense system nih.gov. This coordinated action of TA, enhanced thiol content, and boosted antioxidant enzyme activity collectively contributes to improved plant resilience against oxidative challenges.

Compound Nomenclature

Traumatic acid (TA) : trans-2-dodecenedioic acid

Traumatin (B1237919) : 12-oxo-trans-10-dodecenoic acid

Linoleic acid : An 18-carbon unsaturated fatty acid

Linolenic acid : An 18-carbon unsaturated fatty acid

Reduced glutathione (B108866) (GSH) : A tripeptide thiol antioxidant

Glutathione disulfide (GSSG) : The oxidized form of glutathione

Glutathione peroxidase (GPX) : An enzyme that reduces hydrogen peroxide using glutathione

Glutathione reductase (GR) : An enzyme that regenerates reduced glutathione

Glutathione S-transferase (GST) : Enzymes involved in detoxification and redox regulation

Catalase : An enzyme that catalyzes the decomposition of hydrogen peroxide

Ascorbate (B8700270) peroxidase : An enzyme that reduces hydrogen peroxide using ascorbic acid

Superoxide (B77818) dismutase : An enzyme that catalyzes the dismutation of superoxide radicals

Malonyl dialdehyde (B1249045) (MDA) : A marker for lipid peroxidation

Ascorbic acid : Vitamin C, a water-soluble antioxidant

Jasmonic acid (JA) : A plant hormone involved in defense and stress responses

Allene (B1206475) oxide synthase (AOS) : An enzyme in the jasmonic acid biosynthesis pathway

Hydroperoxide lyase (HPL) : An enzyme involved in fatty acid breakdown products

Lipoxygenase (LOX) : Enzymes that catalyze the oxidation of fatty acids

13-hydroperoxy linoleic acid (13-HPOD) : An oxidized form of linoleic acid

13-hydroperoxy linolenic acid (13-HPOT) : An oxidized form of linolenic acid

10-oxo-(8E)-decenoic acid (ODA) : A compound with similar properties to traumatin

Advanced Analytical and Methodological Approaches in Traumatic Acid Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The precise determination of traumatic acid's molecular structure is fundamental to understanding its function. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for this purpose.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. core.ac.uk For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized with minimal fragmentation, providing a clear molecular ion peak. High-resolution mass spectrometry can determine the accurate mass of this compound, which can be used to deduce its elemental formula (C₁₂H₂₀O₄). nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion, and the resulting fragmentation pattern provides structural information that can be used to confirm the identity of the compound. nih.gov The NIST WebBook provides mass spectral data for derivatized forms of this compound, such as the trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) esters, which are often used to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis. nist.govnist.gov

| Spectroscopic Technique | Information Obtained for this compound |

| ¹H NMR | Chemical shift and coupling constants of protons, confirming the presence of the aliphatic chain and the double bond. |

| ¹³C NMR | Chemical shifts of carbon atoms, identifying the carboxylic acid groups and the carbons of the double bond. |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. |

| Tandem MS (MS/MS) | Fragmentation pattern for structural confirmation. |

Chromatographic Separation and Quantification Methods (e.g., HPLC, GC-MS)

Accurate quantification of this compound in biological samples is crucial for studying its physiological roles. Chromatographic techniques are the methods of choice for separating this compound from complex matrices and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 column, is a common approach. The mobile phase typically consists of a mixture of an aqueous solvent (often with an acid modifier like formic acid) and an organic solvent like acetonitrile. nih.gov Since this compound lacks a strong chromophore, UV detection can be challenging without derivatization. core.ac.uk Therefore, derivatization with a UV-absorbing or fluorescent tag is often employed to enhance sensitivity. researchgate.net Alternatively, HPLC can be coupled with mass spectrometry (LC-MS) for highly sensitive and specific detection and quantification. nih.gov An Agilent 1290 UHPLC coupled with an Agilent 6460 triple quadrupole mass spectrometer has been used for the analysis of this compound, employing a multiple reaction monitoring (MRM) mode for enhanced specificity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds. This compound, being a dicarboxylic acid, has low volatility and requires derivatization prior to GC-MS analysis to convert the carboxylic acid groups into more volatile esters or silyl ethers. nih.govnih.gov Common derivatization reagents include N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives. nih.gov The resulting derivatized this compound can then be separated on a GC column and detected by a mass spectrometer, which provides both quantitative information and structural confirmation based on the mass spectrum. nist.govnist.gov

| Chromatographic Method | Key Parameters for this compound Analysis |

| HPLC | Column: C18 reversed-phase. nih.govMobile Phase: Water/acetonitrile with formic acid. nih.govDetection: UV (with derivatization) or Mass Spectrometry (LC-MS). nih.govresearchgate.net |

| GC-MS | Derivatization: Required (e.g., silylation with BSTFA). nih.govDetection: Mass Spectrometry for quantification and identification. nist.gov |

Proteomic Analyses (e.g., SDS-PAGE, Western Blotting)

Proteomic analyses are employed to understand the cellular responses to this compound at the protein level. These techniques can identify changes in protein expression and post-translational modifications in response to this compound treatment.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique used to separate proteins based on their molecular weight. In the context of this compound research, SDS-PAGE can be used to visualize changes in the protein profiles of cells or tissues treated with this compound compared to untreated controls. This can provide initial clues about the proteins and pathways affected by this wound hormone.

Western Blotting is a technique that follows SDS-PAGE and allows for the detection of specific proteins using antibodies. If a specific protein is hypothesized to be involved in the this compound signaling pathway, Western blotting can be used to confirm its presence and quantify its expression levels. For example, one could investigate the expression of enzymes involved in the biosynthesis or signaling of other plant hormones in response to this compound.

While direct proteomic studies on this compound are not extensively documented, the principles of these techniques are broadly applicable to investigate its effects on plant and animal cells. researchgate.netnih.govmdpi.comfrontiersin.org

Transcriptomic Profiling and Gene Expression Analysis (e.g., qPCR, RNA-Seq)

Transcriptomic analysis provides a comprehensive view of the changes in gene expression in response to this compound. These methods can help identify the genes and genetic pathways that are activated or repressed by this signaling molecule.

Quantitative Polymerase Chain Reaction (qPCR) is a targeted approach to measure the expression of a small number of specific genes. If certain genes are suspected to be involved in the this compound response pathway, qPCR can be used to accurately quantify their mRNA levels. This technique is highly sensitive and is often used to validate the results from large-scale transcriptomic studies.

RNA Sequencing (RNA-Seq) is a high-throughput sequencing method that allows for the analysis of the entire transcriptome of a cell or tissue. By comparing the RNA-Seq data from this compound-treated and control samples, researchers can identify thousands of differentially expressed genes. tandfonline.commdpi.com This provides an unbiased, global view of the genetic response to this compound and can reveal novel genes and pathways involved in wound healing and other cellular processes. nih.govresearchgate.netnih.gov For example, transcriptomic analysis could reveal the upregulation of genes involved in cell wall repair, defense against pathogens, or the biosynthesis of other signaling molecules following this compound treatment. nih.govresearchgate.netnih.gov

Biophysical Methods for Molecular Interaction Studies (e.g., Microscale Thermophoresis)

Understanding how this compound interacts with cellular components, such as proteins, is key to elucidating its mechanism of action. Biophysical methods can be used to study these molecular interactions in detail.

Microscale Thermophoresis (MST) is a powerful technique for quantifying the binding affinity between molecules in solution. nih.govmdpi.com MST measures the movement of molecules in a microscopic temperature gradient, which changes upon binding to a ligand. reactionbiology.comnih.govyoutube.com This technique could be used to identify and characterize the binding of this compound to potential protein receptors or enzymes. By fluorescently labeling a target protein, researchers can measure its interaction with unlabeled this compound and determine the dissociation constant (Kd), a measure of binding affinity. This approach requires only small amounts of sample and can be performed in complex biological liquids. nih.govyoutube.com

Bioassay Development for Biological Activity Assessment

Bioassays are essential for determining the biological activity of this compound and for screening for compounds that may modulate its effects. Given that this compound is a wound hormone, bioassays related to wound healing are particularly relevant.

Future Directions and Emerging Research Avenues in Traumatic Acid Studies

Elucidation of Unexplored Molecular Mechanisms at the Cellular Level

The precise molecular and cellular mechanisms by which traumatic acid exerts its effects are still not fully understood. While it is known to stimulate cell division and proliferation in wounded plant tissues, the initial steps of its signal perception and the subsequent transduction cascade are key areas for future investigation. nih.gov It is hypothesized that this compound, like other fatty acid-derived signaling molecules, may bind to a specific receptor on the cell membrane, triggering an intracellular signaling cascade. nih.gov Identifying this putative receptor is a critical first step toward mapping the entire pathway.

Research has shown that this compound influences protein phosphorylation, a key mechanism for regulating protein function and signal transduction. nih.gov In studies using the unicellular alga Chlorella vulgaris, this compound treatment led to an increase in the tyrosine phosphorylation of several proteins while inhibiting the phosphorylation of others. nih.gov This differential effect suggests a complex regulation of protein kinases and phosphatases. In the vascular plant Wolffia arrhiza, treatment with this compound induced the de novo synthesis of specific proteins, indicating that the signaling pathway ultimately impacts gene expression and protein synthesis. researchgate.net

Future research should focus on:

Receptor Identification: Utilizing techniques such as affinity chromatography and genetic screens to identify and characterize the this compound receptor(s).

Signal Transduction Pathway Mapping: Investigating the downstream components of the signaling cascade, including second messengers, specific protein kinases, phosphatases, and transcription factors that are activated or deactivated upon this compound perception.

Cross-talk with Other Signaling Pathways: Exploring the interaction between this compound signaling and other hormone pathways involved in wound response and development, such as those for jasmonic acid, auxin, and phosphatidic acid. researchgate.netista.ac.atmdpi.com

Table 1: Observed Effects of this compound on Protein Phosphorylation and Synthesis

| Organism | Observed Effect | Affected Proteins (by Molecular Mass) | Reference |

|---|---|---|---|

| Chlorella vulgaris | Increased Tyrosine Phosphorylation | 19, 20, 22, 26, 31, 42, 74 kDa | nih.gov |

| Chlorella vulgaris | Inhibited Tyrosine Phosphorylation | 36, 47, 49 kDa | nih.gov |

| Wolffia arrhiza | Induced de novo Synthesis | 10, 58, 90 kDa | researchgate.net |

Genetic Engineering Approaches for Modulating this compound Pathways

The biosynthesis of this compound originates from the oxidation of polyunsaturated fatty acids, primarily linoleic and linolenic acids. This process is part of the broader oxylipin pathway and involves a series of enzymatic steps catalyzed by wound-inducible phospholipases, lipoxygenase (LOX), and hydroperoxide lyase (HPL). nih.gov Genetic engineering offers powerful tools to manipulate this pathway, which could lead to enhanced wound healing capabilities in crop plants or provide a method to study the specific functions of this compound by observing the phenotype of genetically modified organisms.

Given that the initial steps of this compound and jasmonic acid biosynthesis are shared, insights can be drawn from the extensive genetic research on the jasmonate pathway. nih.gov For instance, studies in tomato and Arabidopsis have shown that overexpressing or suppressing specific lipoxygenase genes, such as TomLoxD or AtLOX2, significantly alters the plant's response to wounding and herbivory. nih.govpnas.org These enzymes are prime targets for modulating the production of precursors for this compound.

Future genetic engineering approaches could include:

Targeted Gene Editing: Using CRISPR/Cas9 technology to create precise mutations in the genes encoding key enzymes like LOX and HPL to either enhance or knock out this compound production. This would allow for a definitive analysis of its specific physiological roles, separate from other oxylipins like jasmonates.

Overexpression Constructs: Developing transgenic plants that overexpress the rate-limiting enzymes in the this compound biosynthetic pathway to study the effects of elevated endogenous levels of this hormone on growth, development, and stress resistance.

Promoter Swapping: Placing the biosynthetic genes under the control of inducible or tissue-specific promoters to control the timing and location of this compound production, further helping to dissect its functions.

Table 2: Key Enzymes in the this compound Biosynthesis Pathway as Potential Genetic Engineering Targets

| Enzyme | Function | Potential Engineering Strategy | Reference |

|---|---|---|---|

| Phospholipase A2 and D | Release of linoleic/linolenic acid from membranes | Overexpression to increase precursor availability | nih.gov |

| Lipoxygenase (LOX) | Catalyzes the hydroperoxidation of fatty acids | CRISPR/Cas9 knockout to block the pathway; Overexpression to enhance it | nih.govnih.gov |

| Hydroperoxide Lyase (HPL) | Cleaves hydroperoxides into smaller molecules | Modulation to shift the balance of oxylipin products | nih.gov |

Expanding Research on this compound in Diverse Plant Species

Research on this compound has historically been confined to a relatively small number of plant species. It was first isolated from the common bean, Phaseolus vulgaris, a dicotyledonous plant. hmdb.ca Subsequent studies have explored its effects in the unicellular green alga Chlorella vulgaris and the small aquatic monocot, Wolffia arrhiza. researchgate.net A derivative with similar biological activity has also been identified in the common mushroom, Agaricus bisporus. scispace.com

This limited scope prevents a broader understanding of the universality and potential species-specific functions of this compound across the plant kingdom. Expanding this research is crucial for determining its importance in agriculture and natural ecosystems. Future studies should aim to investigate the presence, biosynthesis, and function of this compound in a wider array of plants, including:

Major Cereal Crops: Investigating key monocot crops such as rice, wheat, and maize to determine if this compound plays a significant role in their wound and defense responses.

Woody Plants and Trees: Analyzing long-lived perennial species is important for understanding long-term defense strategies and heartwood formation, where wound responses are critical. scispace.com

Model Organisms: A more thorough investigation in model plants like Arabidopsis thaliana could facilitate the rapid discovery of genes and pathways involved in its signaling, leveraging the vast genetic and molecular resources available for this species.

A comparative approach across diverse plant lineages could reveal evolutionary adaptations in the this compound signaling pathway and its relative importance compared to other wound-response hormones like jasmonates.

Integrative Omics Approaches in this compound Research

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to understand the role of this compound from a systems-biology perspective. These approaches can generate vast datasets to create a comprehensive picture of the molecular changes induced by this hormone. While omics have been widely applied to study the general plant wound response, a focused application to this compound signaling is a promising future direction. nih.govnih.gov

Transcriptomics: RNA-sequencing can be used to identify the full suite of genes whose expression is regulated by this compound. Comparing the transcriptomes of wild-type plants with those of genetically engineered plants (with altered this compound levels) following wounding would reveal TA-specific gene regulatory networks. mdpi.com

Proteomics and Phosphoproteomics: These techniques can identify changes in the abundance and phosphorylation status of proteins in response to this compound. This would provide direct insight into the signaling cascades and metabolic pathways that are modulated by the hormone, helping to identify the kinases, phosphatases, and other regulatory proteins involved. bohrium.comnih.gov

Metabolomics: By profiling the complete set of small-molecule metabolites, researchers can determine how this compound influences plant metabolism. This could uncover novel roles in the production of defense compounds, alterations in primary metabolism to support healing, and interactions with other hormonal pathways at a metabolic level. nih.gov

Integrating these multi-omics datasets will be essential for constructing a comprehensive model of this compound action, from gene to protein to metabolic output, providing a holistic view of its function in the context of the entire plant.

Environmental and Ecological Significance of this compound Signaling in Plant Communities

The role of this compound has been primarily studied at the level of the individual plant. However, wound responses can have significant consequences for how plants interact with their environment and with other organisms. A major avenue for future research is to explore the ecological significance of this compound signaling in the context of plant communities and multitrophic interactions.